molecular formula C16H13FO3 B1323775 Ethyl 3-fluoro-4-phenylbenzoylformate CAS No. 951888-52-1

Ethyl 3-fluoro-4-phenylbenzoylformate

Cat. No. B1323775
M. Wt: 272.27 g/mol
InChI Key: VULNCFSJKGGKAQ-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-phenylbenzoylformate is a chemical compound with the IUPAC name ethyl (2-fluoro [1,1’-biphenyl]-4-yl) (oxo)acetate . It has a molecular weight of 272.28 and its physical form is a white to yellow solid .


Molecular Structure Analysis

The InChI code for Ethyl 3-fluoro-4-phenylbenzoylformate is 1S/C16H13FO3/c1-2-20-16(19)15(18)12-8-9-13(14(17)10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3-fluoro-4-phenylbenzoylformate has a molecular weight of 272.28 . It appears as a white to yellow solid .

Scientific Research Applications

Structural and Spectral Analysis

Ethyl 3-fluoro-4-phenylbenzoylformate and its structural analogs have been a subject of study for their unique structural properties. Gülsüm Gündoğdu et al. (2017) detailed the structure determination of two novel compounds closely related to Ethyl 3-fluoro-4-phenylbenzoylformate. The study focused on their cytotoxic properties, characterizing them through various spectral data and crystal structures determined from synchrotron X-ray powder diffraction data. This study highlights the compound's relevance in crystallography and its potential in pharmacological applications (Gülsüm Gündoğdu et al., 2017).

Pharmacological Applications

Ethyl 3-fluoro-4-phenylbenzoylformate derivatives have been studied for their potential as central benzodiazepine receptor ligands. M. Anzini et al. (2008) synthesized specific derivatives and tested their ability to displace [(3)H]flumazenil from bovine and human cortical brain membranes. One compound, in particular, showed promising results as a highly potent and safe antianxiety agent, devoid of typical benzodiazepine side effects, indicating the compound's potential in neurological therapeutic applications (M. Anzini et al., 2008).

Industrial Applications

In the industrial sector, fluorinated derivatives of Ethyl 3-fluoro-4-phenylbenzoylformate have been explored for various applications. T. Allmendinger (1991) discussed Ethyl phenylsulfinyl fluoroacetate, a derivative that can be alkylated with a wide range of alkyl halides and Michael acceptors. The resulting products, α-fluoro-α,β-unsaturated ethyl carboxylates, are critical intermediates for synthesizing biologically active compounds containing fluorine, highlighting the compound's importance in chemical manufacturing and pharmaceuticals (T. Allmendinger, 1991).

Safety And Hazards

Ethyl 3-fluoro-4-phenylbenzoylformate is classified as an irritant . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

ethyl 2-(3-fluoro-4-phenylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c1-2-20-16(19)15(18)12-8-9-13(14(17)10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULNCFSJKGGKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255046
Record name Ethyl 2-fluoro-α-oxo[1,1′-biphenyl]-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-fluoro-4-phenylbenzoylformate

CAS RN

951888-52-1
Record name Ethyl 2-fluoro-α-oxo[1,1′-biphenyl]-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-fluoro-α-oxo[1,1′-biphenyl]-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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